LE 300

描述

LE 300 是一种有效且选择性的多巴胺 D1 样受体拮抗剂。 研究表明,它对多巴胺 D1 和 D5 受体具有高亲和力,以及对血清素 5-HT2A 受体具有中等亲和力 。该化合物主要用于科学研究,以研究多巴胺和血清素受体拮抗的作用。

科学研究应用

LE 300 由于其对多巴胺 D1 样受体和血清素 5-HT2A 受体具有选择性拮抗作用,因此广泛应用于科学研究。一些关键应用包括:

神经科学: 研究多巴胺和血清素受体在各种神经过程和疾病中的作用.

药理学: 研究受体拮抗的药理作用和潜在的治疗应用.

药物开发: 作为针对多巴胺和血清素受体的药物开发的先导化合物.

作用机制

LE 300 通过与多巴胺 D1 和 D5 受体以及血清素 5-HT2A 受体结合发挥作用,从而阻断内源性神经递质的作用。 这种拮抗作用会导致神经元信号传导改变,并可以调节各种生理和行为反应 。 所涉及的分子靶点和途径包括抑制多巴胺和血清素受体介导的信号传导级联 .

生化分析

Biochemical Properties

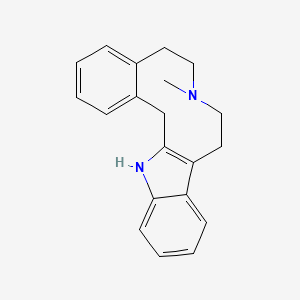

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine plays a crucial role in biochemical reactions as a dopamine receptor antagonist. It interacts primarily with the D1 and D2L dopamine receptors. In radioligand competition experiments, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine demonstrated a high affinity for the D1 receptor with a dissociation constant (K_i) of 1.9 nM, compared to 44.7 nM for the D2L receptor . This selectivity is significant as it allows for targeted modulation of dopamine signaling pathways. The compound also affects intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) production and calcium ion (Ca2+) levels .

Cellular Effects

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine on cellular processes are profound. It influences cell function by modulating dopamine receptor activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In functional assays, the compound was shown to inhibit cAMP production and alter intracellular calcium levels, indicating its role in regulating neurotransmitter release and synaptic plasticity . These effects are critical for understanding the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

At the molecular level, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine exerts its effects through direct binding to dopamine receptors. It acts as an antagonist, blocking the receptor’s ability to interact with dopamine and other agonists. This inhibition leads to a decrease in downstream signaling events, such as cAMP production and calcium ion flux . The compound’s structural elements, which mimic both dopamine and serotonin, enable it to effectively compete with endogenous ligands for receptor binding sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can diminish with prolonged exposure due to potential degradation or metabolic processes. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in receptor expression and signaling pathways, highlighting the importance of considering temporal dynamics in experimental designs .

Dosage Effects in Animal Models

The effects of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine vary with dosage in animal models. At low doses, the compound effectively antagonizes dopamine receptors without significant adverse effects. At higher doses, it can induce toxic effects, including alterations in motor function and behavior . These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic processing can influence the compound’s bioavailability and activity, making it essential to understand these pathways for effective therapeutic application.

Transport and Distribution

Within cells and tissues, 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as dopamine-rich regions in the brain . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which affect its accumulation and efficacy.

Subcellular Localization

The subcellular localization of 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its pharmacological effects.

准备方法

合成路线和反应条件

LE 300 的合成涉及形成苯并[d]吲哚[2,3-g]氮杂卓结构。 关键步骤包括适当前体的环化以形成吲哚环体系,然后进一步官能化引入氮杂卓部分 。具体反应条件,如温度、溶剂和催化剂,都经过优化,以实现高产率和纯度。

工业生产方法

虽然 this compound 的详细工业生产方法没有广泛记录,但合成通常遵循与实验室环境中使用的路线类似的路线,并采用扩大规模的工艺以适应更大的数量。这可能涉及使用连续流动反应器和其他工业规模的设备,以确保一致的质量和效率。

化学反应分析

反应类型

LE 300 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 this compound 分子上的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生具有改变的电子性质的氧化衍生物,而取代反应可以将新的官能团引入 this compound 分子 .

相似化合物的比较

类似化合物

SCH 23390: 另一种具有相似药理性质的选择性多巴胺 D1 受体拮抗剂。

氟哌啶醇: 作为抗精神病药物使用的多巴胺受体拮抗剂。

氯氮平: 一种非典型抗精神病药物,也靶向多巴胺和血清素受体.

LE 300 的独特性

This compound 对多巴胺 D1 样受体和血清素 5-HT2A 受体具有高度选择性和效力,这是其独特性。 这使其成为研究应用的宝贵工具,特别是在需要精细调节这些受体系统的研究中 .

属性

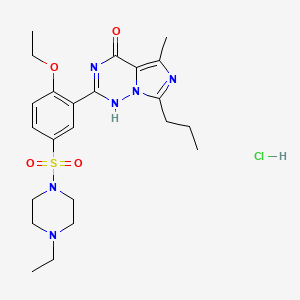

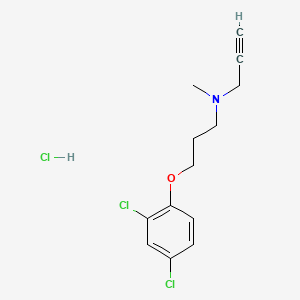

IUPAC Name |

11-methyl-11,21-diazatetracyclo[12.7.0.03,8.015,20]henicosa-1(14),3,5,7,15,17,19-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-22-12-10-15-6-2-3-7-16(15)14-20-18(11-13-22)17-8-4-5-9-19(17)21-20/h2-9,21H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWGIGCYIAMFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2CC3=C(CC1)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402244 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274694-98-3 | |

| Record name | 7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

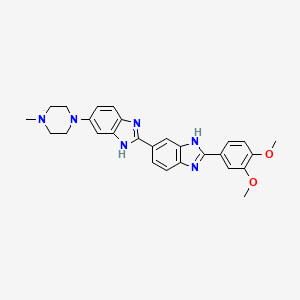

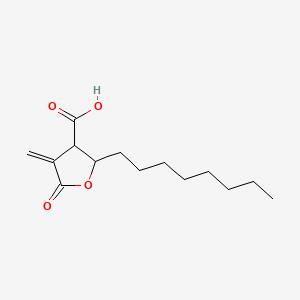

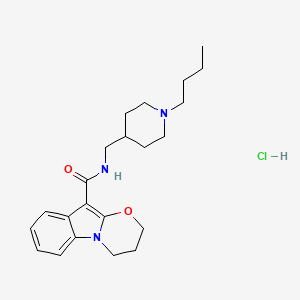

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)